

BI 2536 Phase I Clinical Trial Designs

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: **BI 2536**

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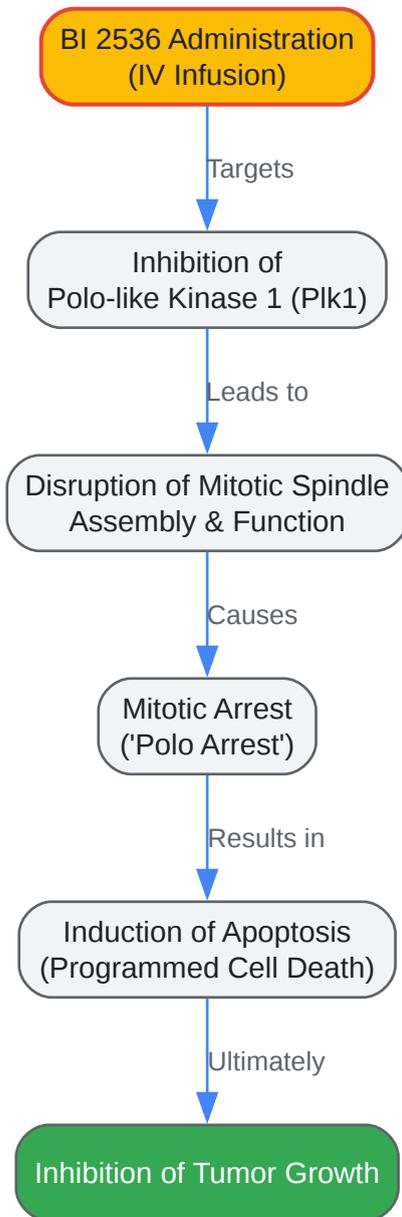
The table below summarizes the design of two early phase I clinical trials that investigated **BI 2536** in patients with advanced solid tumors [1] [2].

Trial Feature	Study 1: Single-Dose Schedule [2]	Study 2: Multi-Dose Schedule [1]
Primary Objective	Identify the Maximum Tolerated Dose (MTD) [2]	Determine the MTD [1]
Study Design	Open-label, dose-escalation [2]	Open-label, dose-escalation with accelerated titration [1]
Patient Population	Advanced solid tumors [2]	Advanced solid tumors [1]
BI 2536 Administration	1-hour intravenous (IV) infusion [2]	1-hour IV infusion [1]
Dosing Schedule	Single dose on Day 1 of a 21-day cycle [2]	Once daily on Days 1, 2, and 3 of a 21-day cycle [1]
BI 2536 Dose Levels	25 mg to 250 mg [2]	50 mg to 70 mg [1]
Defined MTD	200 mg [2]	60 mg (for the Days 1-3 schedule) [1]
Dose-Limiting Toxicities (DLTs)	Reversible neutropenia [2]	Hematologic events, hypertension, elevated liver enzymes, fatigue [1]

Trial Feature	Study 1: Single-Dose Schedule [2]	Study 2: Multi-Dose Schedule [1]
Most Common Adverse Events	Neutropenia, nausea, fatigue, anorexia [2]	Fatigue, leukopenia, constipation, nausea, mucosal inflammation, anorexia, alopecia [1]
Pharmacokinetics (PK)	Dose-proportional increase in exposure; high clearance and tissue distribution [2]	Linear PK within tested range; multi-compartmental behavior, terminal half-life of 20-30 hours [1]
Efficacy Assessment	RECIST [2]	RECIST [1]
Reported Efficacy	1 partial response; disease stabilization ≥ 3 months in 23% of patients at \geq MTD [2]	Not specified in the abstract

Mechanism of Action and Pathway

BI 2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (Plk1) [1] [3]. Plk1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a critical role in regulating multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis [1]. By inhibiting Plk1, **BI 2536** disrupts mitotic progression, leading to mitotic arrest and the induction of apoptosis (programmed cell death) in tumor cells [3]. The following diagram illustrates this mechanism.



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Important Limitations and Future Directions

- **Dated Information:** The clinical trial designs and data summarized here are from studies published between 2008 and 2012 [1] [2]. They represent the initial phase I investigations, and the development status of **BI 2536** may have advanced significantly since then or shifted towards new indications.
- **Lack of Experimental Protocols:** The search results do not contain the detailed laboratory methodologies (e.g., specific cell-based assays, animal models) that would have been used in the preclinical studies cited to support these clinical trials.

- **Exploration in Other Diseases:** Subsequent research has explored the potential of **BI 2536** in other conditions, such as idiopathic pulmonary fibrosis (IPF), diabetic kidney disease (DKD), and HIV-1 reactivation, based on its inhibitory effects on other targets like PLK2 and BRD4 [4] [5] [6]. However, these are distinct from the original oncology trials.

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

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